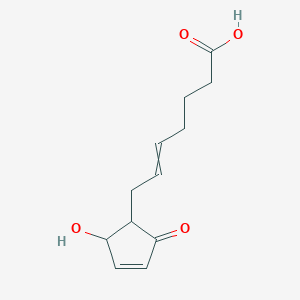-lambda~5~-phosphane CAS No. 59677-11-1](/img/structure/B14610047.png)
[3-(1,3-Dioxolan-2-yl)propylidene](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C24H25O2P. It is a phosphorane derivative, characterized by the presence of a triphenylphosphane group attached to a 1,3-dioxolane ring via a propylidene linkage . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 1,3-dioxolane ring. One common method involves the use of 3-bromopropyl-1,3-dioxolane as the starting material, which reacts with triphenylphosphine under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The triphenylphosphane group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology and Medicine
Its ability to form stable complexes with metal ions makes it a candidate for use in metallodrugs and diagnostic agents .
Industry
In the industrial sector, 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism by which 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological molecules, potentially affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry.
1,3-Dioxolane: A cyclic ether used as a solvent and reagent in organic synthesis.
Phosphoranes: A class of compounds containing pentavalent phosphorus atoms.
Uniqueness
What sets 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of a triphenylphosphane group and a 1,3-dioxolane ring. This structure imparts distinct reactivity and coordination properties, making it valuable in various applications .
Propriétés
Numéro CAS |
59677-11-1 |
|---|---|
Formule moléculaire |
C24H25O2P |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H25O2P/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-10-17-24-25-18-19-26-24/h1-9,11-16,20,24H,10,17-19H2 |
Clé InChI |
GYZKVYKPEVBVSD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)

![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)






![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)

![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

